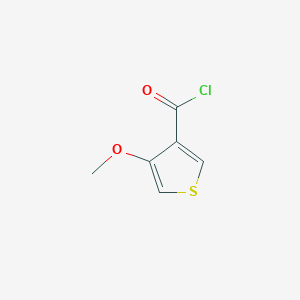

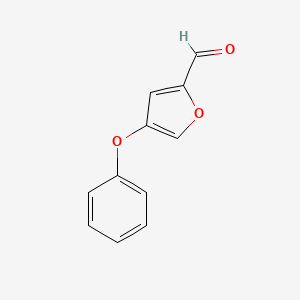

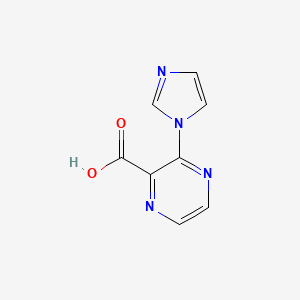

![molecular formula C8H15N3O B1328941 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine CAS No. 915925-27-8](/img/structure/B1328941.png)

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine is a compound that is likely to possess a heterocyclic structure due to the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also contains an ethanamine moiety, suggesting the presence of an amine group attached to a two-carbon alkyl chain. While the specific compound is not directly studied in the provided papers, similar compounds with oxadiazole rings and substituted amine groups have been synthesized and evaluated for various properties and biological activities.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the condensation of appropriate hydrazides with various aldehydes or ketones in the presence of acetic anhydride or other dehydrating agents. For instance, the synthesis of 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone was achieved by condensing 2-(9H-carbazol-9-yl)acetohydrazide with 2-(9H-carbazol-9-yl)-N'-ethylideneacetohydrazide and acetic anhydride . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the overall conformation and electronic properties of the molecule. For example, the crystal structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, revealed that the benzoxazole ring systems are almost planar and form a significant dihedral angle with each other . Such structural features are important for understanding the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring and the substituents attached to it. The presence of an amine group in this compound suggests potential for reactions involving this functional group, such as acylation or alkylation. The oxadiazole ring itself may also undergo electrophilic substitution reactions depending on the nature of the substituents present.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the core structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were found to be influenced by the substituents on the aryl ring, with absorption maxima ranging from 321 to 339 nm . These properties are crucial for applications in materials science and pharmaceuticals, where absorption and emission characteristics can be tailored for specific uses.

Scientific Research Applications

1. Antitumor Activity

- Novel 1,2,4-oxadiazole derivatives, related to N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, have been investigated for their antitumor activity. Maftei et al. (2016) explored the synthesis and structural analysis of these compounds, finding that certain derivatives exhibited significant in vitro anti-cancer activity in various cell lines (Maftei et al., 2016).

2. DNA Binding and Nuclease Activity

- Copper(II) complexes with tridentate ligands including this compound analogs have been synthesized and analyzed for their DNA binding and nuclease activity. Kumar et al. (2012) demonstrated these complexes' ability to bind to DNA, inducing structural changes and showing potential for therapeutic applications (Kumar et al., 2012).

3. Anticonvulsant Activity

- Research by Rajak et al. (2010, 2013) on semicarbazones based on 1,3,4-oxadiazole derivatives revealed that these compounds, structurally related to this compound, show promise as anticonvulsants. Their studies validated a pharmacophoric model essential for anticonvulsant activity (Rajak et al., 2010), (Rajak et al., 2013).

4. Corrosion Inhibition

- Studies on 1,3,4-oxadiazole derivatives have explored their effectiveness as corrosion inhibitors. Ammal et al. (2018) found that these compounds, including those similar to this compound, demonstrate protective properties against corrosion in certain environments (Ammal et al., 2018).

5. Antimicrobial Activity

- Some derivatives of this compound have been synthesized and assessed for antimicrobial activity. Oliveira et al. (2012) reported strong antibacterial activity against strains of Staphylococcus aureus (Oliveira et al., 2012). Similarly, Tien et al. (2016) and Krishna et al. (2015) also found significant antibacterial and antifungal activities in compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles (Tien et al., 2016), (Krishna et al., 2015).

Future Directions

Oxadiazoles, including “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

properties

IUPAC Name |

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZZOYJAYHHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CNCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649206 |

Source

|

| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915925-27-8 |

Source

|

| Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

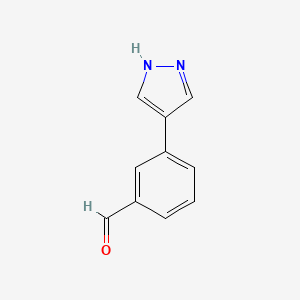

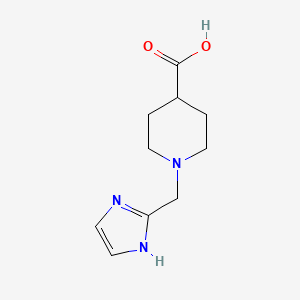

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

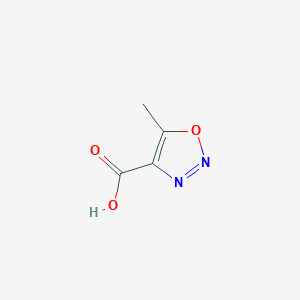

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)